(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid
Description
The compound “(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid” is a bicyclic carboxylic acid derivative characterized by a rigid bicyclo[2.2.2]octane scaffold, a trifluoromethyl (-CF₃) substituent at the 3-position, and stereochemical specificity at the 2S and 3S positions. This structure confers unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the electron-withdrawing -CF₃ group.
Properties
IUPAC Name |
(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3O2/c11-10(12,13)8-6-3-1-5(2-4-6)7(8)9(14)15/h5-8H,1-4H2,(H,14,15)/t5?,6?,7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFORPKGTCBBPR-GHNGIAPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C(C2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1[C@@H]([C@H]2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves the construction of the bicyclo[2.2.2]octane core followed by the introduction of the trifluoromethyl group and the carboxylic acid functionality. One common approach is to start with a suitable bicyclic precursor and introduce the trifluoromethyl group via a nucleophilic substitution reaction. The carboxylic acid group can then be introduced through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield esters or amides, reduction can produce alcohols, and substitution can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of new polymers and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor or activator of biological pathways.
Medicine: Its derivatives may have pharmaceutical applications, including as potential drug candidates for various diseases.
Mechanism of Action
The mechanism of action of (2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the bicyclic structure provides rigidity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pimodivir (JNJ-63623872)
- Structure: (2S,3S)-3-[[5-Fluoro-2-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid.
- Key Features: Replaces the -CF₃ group with a fluoro-pyrrolopyridinyl-pyrimidinyl-amino substituent. Retains the (2S,3S) stereochemistry critical for binding to the influenza PB2 cap-binding domain .
- Pharmacological Activity: Inhibits viral RNA transcription by blocking 7-methyl GTP cap binding (IC₅₀ = 1–5 nM against influenza A strains) .
Table 1: Pimodivir vs. Target Compound
Onradivir
- Structure: (2S,3S)-3-{[6-cyclopropyl-5-fluoro-2-(5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-4-yl]amino}bicyclo[2.2.2]octane-2-carboxylic acid.
- Key Features :
- Incorporates a pyrazolo-pyridine ring and cyclopropyl group, enhancing hydrophobic interactions.
- Pharmacological Activity :
Table 2: Onradivir vs. Target Compound
| Property | Onradivir | (2S,3S)-3-(CF₃) Derivative |
|---|---|---|
| Substituent | Cyclopropyl-pyrazolo-pyridine | Trifluoromethyl (-CF₃) |
| Molecular Weight | ~450 g/mol (estimated) | ~222.21 g/mol |
| Stereochemical Impact | Critical for binding specificity | Likely influences scaffold rigidity |
2-(Trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic Acid
- Structure: Non-chiral analog lacking the 3S-amino group.
- Key Features: -CF₃ group at the 2-position instead of 3-position. No stereochemical complexity (0 defined stereocenters) .
Table 3: Positional Isomer Comparison
| Property | 2-(CF₃) Isomer | (2S,3S)-3-(CF₃) Derivative |
|---|---|---|
| Substituent Position | 2-position | 3-position |
| Stereochemistry | None | 2S,3S |
| Monoisotopic Mass | 222.086764 | 222.086764 (estimated) |
Amino-Substituted Derivatives
- Examples: (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride (CAS 2725774-27-4) . Ethyl ester derivatives (e.g., CAS 1626394-43-1) used as intermediates in antiviral drug synthesis .
- Key Differences: Amino groups enhance solubility but reduce metabolic stability compared to -CF₃. Ethyl esters improve bioavailability but require hydrolysis for activity .
Biological Activity
(2S,3S)-3-(trifluoromethyl)bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and unique structural properties.
- Molecular Formula : CHFO
- Molecular Weight : 222.20 g/mol
- CAS Number : 1909287-46-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for increased binding affinity to target sites.
Inhibition Studies
Research has demonstrated that this compound exhibits inhibitory effects on several key enzymes and receptors involved in neurotransmission:
- Dopamine Transporter (DAT) : The compound shows potential as a DAT inhibitor, which is crucial for regulating dopamine levels in the brain.
- Serotonin Transporter (SERT) : Similar to its effects on DAT, it has been observed to inhibit SERT, impacting serotonin levels and potentially influencing mood disorders.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances binding affinity and metabolic stability |
| Bicyclic Framework | Provides a rigid structure conducive to receptor binding |
Study 1: DAT and SERT Inhibition
A study conducted by Torun et al. focused on the synthesis of various bicyclic compounds and their inhibitory potencies against DAT and SERT. The results indicated that compounds with similar bicyclic structures exhibited varying degrees of inhibition based on the presence of specific substituents, including trifluoromethyl groups .
Study 2: Pharmacological Profiling
In another investigation, the pharmacological profile of this compound was assessed in vivo using rodent models. The findings suggested that the compound had significant effects on locomotor activity, which correlates with its inhibition of dopamine reuptake mechanisms .
Toxicity and Safety
While initial studies indicate promising biological activity, comprehensive toxicity assessments are necessary to evaluate the safety profile of this compound. Preliminary data suggest low toxicity levels; however, further studies are required to confirm these findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
